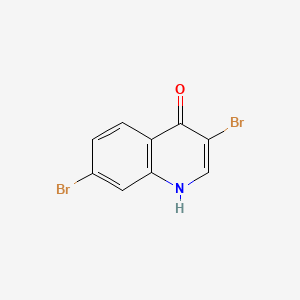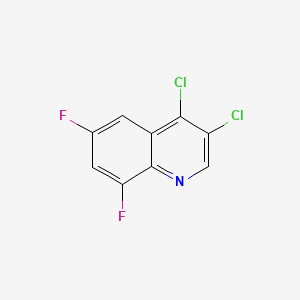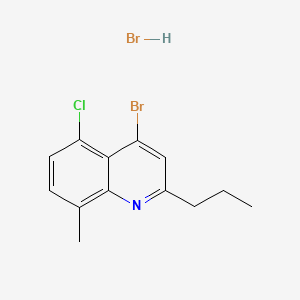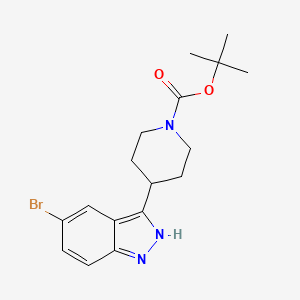
tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
1: Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link 2: A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 42. Link 3: Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-ynyl]-1H-indazole-3-carboxylate. Russian Journal of Organic Chemistry, 58(6), 601. Link 4: Recent synthetic approaches to 1H- and 2H-indazoles (microreview). Chemistry of Heterocyclic Compounds, 56(12), 1405-1410. Link
Preparation Methods
The synthesis of tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling with Piperidine: The brominated indazole is then coupled with tert-butyl 4-piperidine-1-carboxylate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Chemical Reactions Analysis
tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups on the indazole or piperidine rings.
Scientific Research Applications
tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: It is used in biological studies to investigate the effects of indazole derivatives on different biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate: This compound has a chlorine atom instead of a bromine atom, which can also influence its chemical and biological properties.
tert-Butyl 4-(5-iodo-1H-indazol-3-yl)piperidine-1-carboxylate: This compound has an iodine atom instead of a bromine atom, which can impact its reactivity and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-13-10-12(18)4-5-14(13)19-20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYHPNZDIXLONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=C(C=CC3=NN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678107 |
Source


|
| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198284-77-3 |
Source


|
| Record name | tert-Butyl 4-(5-bromo-2H-indazol-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
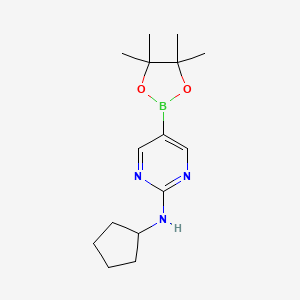
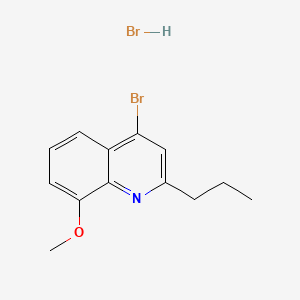
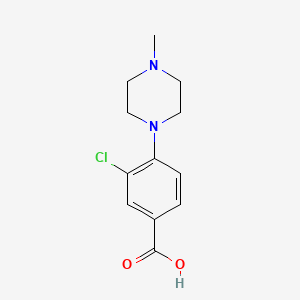

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-](/img/structure/B598035.png)
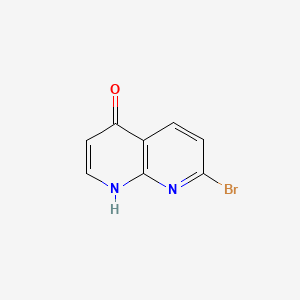
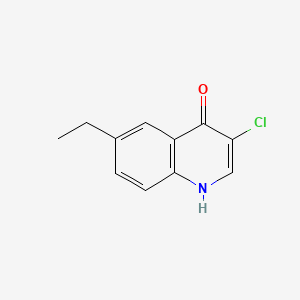
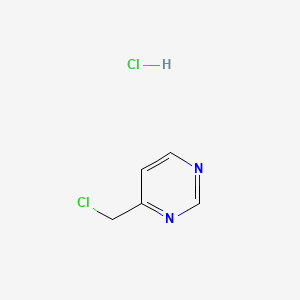
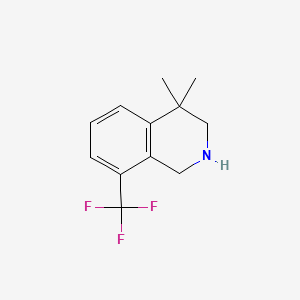
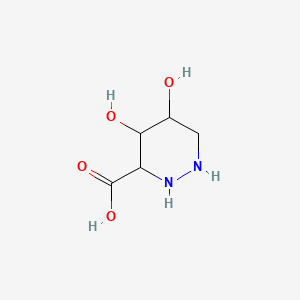
![(imidazo[1,2-a]pyridin-7-yl)-N-methylmethanamine](/img/structure/B598045.png)
